2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its CAS number 2172070-18-5, is a synthetic compound characterized by a cyclopropyl group attached to an amino acid structure. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C25H21NO4, and it has a molecular weight of approximately 399.44 g/mol. The compound exhibits moderate solubility and is classified as having high gastrointestinal absorption potential, making it relevant for pharmaceutical applications .
The chemical reactivity of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid primarily involves:
While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant biological activities, including:
Synthesis of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves several steps:
This compound finds applications in various fields:
Interaction studies involving this compound typically focus on its binding affinity and selectivity towards various biological targets. Preliminary studies suggest that compounds with similar structures may interact with:
Further research is necessary to elucidate the specific interactions and mechanisms of action for this compound.
Several compounds share structural similarities with 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid | 136030-33-6 | 0.95 | Contains a phenyl group instead of cyclopropyl |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid | 1217482-47-7 | 0.93 | Features a longer carbon chain |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid | 148983-03-3 | 0.93 | Contains a cyclohexyl group |
These compounds illustrate variations in side chains and functional groups that influence their chemical properties and biological activities, highlighting the uniqueness of 2-cyclopropyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid within this class of compounds .